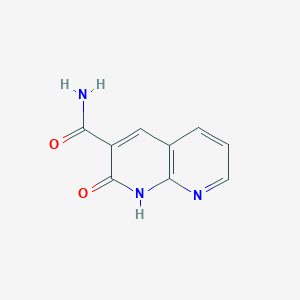

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-oxo-1H-1,8-naphthyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-7(13)6-4-5-2-1-3-11-8(5)12-9(6)14/h1-4H,(H2,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGPPMEADTREHRZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)C(=C2)C(=O)N)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490969 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60467-74-5 | |

| Record name | 2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds have been reported to target hiv-1 integrase (in), a viral enzyme required for viral replication.

Mode of Action

Related compounds have been shown to inhibit the strand transfer step of the hiv-1 integrase, thereby preventing the insertion of viral dna into the host genome.

Biological Activity

2-Oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (often referred to as naphthyridine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a naphthyridine core with a carboxamide functional group. This unique arrangement contributes to its reactivity and interaction with various biological targets. The molecular formula and weight of this compound are essential for understanding its pharmacokinetic properties.

Antihistaminic Effects

Research has demonstrated that derivatives of naphthyridine can exhibit significant antihistaminic activity. For instance, a study evaluated new 1,8-naphthyridine-3-carboxylic acid derivatives for their in vivo antihistaminic effects. One compound displayed promising bronchorelaxant effects in guinea pigs, indicating potential use in treating respiratory conditions related to histamine release .

Cannabinoid Receptor Interaction

The compound has been investigated for its ability to interact with cannabinoid receptors, particularly CB2 receptors. A specific derivative labeled as [^18F]LU14 was developed for PET imaging and showed high affinity for CB2 receptors. This interaction is crucial for exploring its potential in treating neuropathological conditions by modulating inflammatory responses and promoting apoptosis in tumor cells .

Antibacterial and Cytotoxic Properties

Naphthyridine derivatives have shown antibacterial activity against various strains of bacteria. For example, compounds similar to this compound have demonstrated cytotoxicity against cancer cell lines. These findings suggest that the compound could be explored further for its dual functionality as an antibacterial and anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Receptor Modulation : The compound's interaction with CB2 receptors leads to anti-inflammatory effects by shifting microglial polarization from pro-inflammatory to anti-inflammatory states .

- Inhibition of Bacterial Enzymes : Naphthyridine derivatives are known to inhibit bacterial DNA gyrase and topoisomerase enzymes, crucial for bacterial replication .

Case Studies

Study on Antihistaminic Activity : In a controlled study involving guinea pigs, the effectiveness of new naphthyridine derivatives was assessed against chlorpheniramine as a standard antihistamine. Results indicated that certain derivatives exhibited superior bronchorelaxant properties compared to the standard drug .

CB2 Receptor Imaging Study : The development of [^18F]LU14 demonstrated its potential as a radioligand for imaging CB2 receptors in vivo. This study highlighted the compound's ability to penetrate the blood-brain barrier and selectively bind to overexpressed CB2 receptors in pathological conditions .

Table 1: Biological Activities of Naphthyridine Derivatives

| Compound Name | Activity Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Compound 5a1 | Antihistaminic | Not specified | |

| [^18F]LU14 | CB2R Imaging | >80% intact tracer | |

| Derivative X | Antibacterial | Varies by strain |

| Mechanism | Description |

|---|---|

| Receptor Modulation | Interaction with CB2 receptors affecting inflammatory responses |

| Enzyme Inhibition | Targeting bacterial DNA gyrase/topoisomerase leading to antibacterial effects |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Flexibility : The 1-position is commonly modified with alkoxy (e.g., benzyloxy) or alkyl groups (e.g., chlorobutyl), which influence solubility and metabolic stability .

- Carboxamide Side Chain : Aryl and cycloalkyl groups (e.g., 2,4-difluorobenzyl, 4-methylcyclohexyl) enhance target binding via hydrophobic interactions .

- Synthetic Challenges : Lower yields (e.g., 25% for 6u ) often arise from multi-step purifications, whereas simpler deprotection steps (e.g., 11 ) achieve quantitative yields .

Key Observations :

- Antiviral Potency: Derivatives with 1-hydroxy and 4-amino groups (e.g., OZ1) exhibit enhanced integrase inhibition, likely due to improved metal-chelating capacity .

- Receptor Selectivity : Alkyl chain length at the 1-position (e.g., 5-chloropentyl in FG160a ) optimizes CB2 receptor binding over CB1, reducing off-target effects .

- Immunomodulation: Hydroxy and morpholine-ethyl substituents (e.g., VL15) correlate with cytokine modulation, suggesting utility in autoimmune diseases .

Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Data

Key Observations :

- logP Trends : Carboxamide derivatives (e.g., FG160a ) exhibit higher lipophilicity than the carboxylic acid precursor, impacting membrane permeability .

- Solubility Challenges : High melting points (e.g., 360°C for the carboxylic acid) suggest crystalline stability but poor aqueous solubility, necessitating formulation optimizations .

Preparation Methods

Formation of the Lithium Enolate Intermediate

The lithium enolate of N,N-dimethylacetamide serves as a critical nucleophile in constructing the naphthyridine core. Ethyl 2-chloropyridine-3-carboxylate undergoes deprotonation with lithium diisopropylamide (LDA) at −78°C in tetrahydrofuran (THF), generating a stabilized enolate. This intermediate reacts with 2-chloropyridine-3-carboxylate via nucleophilic acyl substitution, yielding 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide.

Cyclization with Aryl Isocyanates

The cyclization step employs aryl isocyanates as electrophiles in the presence of two equivalents of sodium hydride (NaH) in dimethylformamide (DMF). The reaction proceeds via a tandem nucleophilic addition-cyclization mechanism, forming the 1,8-naphthyridine ring (Table 1). For example, using 4-fluorophenyl isocyanate at 80°C for 12 hours affords 1-(4-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in 65% yield.

Table 1. Lithium Enolate Cyclization with Aryl Isocyanates

| Aryl Isocyanate | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Phenyl isocyanate | 80 | 12 | 58 |

| 4-Fluorophenyl isocyanate | 80 | 12 | 65 |

| 4-Methoxyphenyl isocyanate | 80 | 12 | 53 |

Aryl Isocyanate Tandem Reactions

One-Pot Synthesis via Sequential Nucleophilic Additions

This method eliminates the need for isolating intermediates. A mixture of ethyl 2-chloropyridine-3-carboxylate, N,N-dimethylacetamide, and LDA undergoes sequential enolate formation and isocyanate addition in THF. After quenching with aqueous ammonium chloride, the crude product is purified via silica gel chromatography, achieving 60–70% yields for derivatives with electron-withdrawing substituents.

Solvent and Base Optimization

Replacing DMF with 1,4-dioxane improves solubility of aryl isocyanates, while potassium tert-butoxide (t-BuOK) enhances reaction rates. For instance, 3-(2-chloropyridin-3-yl)-N,N-dimethyl-3-oxopropanamide reacts with 3,4-difluorophenyl isocyanate in 1,4-dioxane at 70°C for 8 hours, yielding 68% product.

Palladium-Catalyzed Cross-Coupling for N-1 Substitutions

Buchwald-Hartwig Amination

Palladium(II) acetate and Xantphos catalyze the coupling of 4-chloro-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide with aryl amines. Using cesium carbonate (Cs2CO3) as a base in toluene at 100°C, N-1-aryl derivatives form in 55–72% yields (Table 2). For example, coupling with 4-methylcyclohexylamine produces N-(4-methylcyclohexyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in 70% yield.

Table 2. Palladium-Catalyzed N-1 Substitutions

| Amine | Catalyst System | Yield (%) |

|---|---|---|

| 4-Methylcyclohexylamine | Pd(OAc)2/Xantphos | 70 |

| Benzylamine | Pd(OAc)2/BINAP | 65 |

| 2,4-Difluorobenzylamine | PdCl2(dppf)/Cs2CO3 | 68 |

Suzuki-Miyaura Coupling

Aryl boronic acids couple with brominated naphthyridine precursors using tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). This method achieves 60–75% yields for N-1-aryl derivatives but requires anhydrous conditions and rigorous exclusion of oxygen.

Microwave-Assisted Amidation

Rapid Carboxamide Formation

Microwave irradiation accelerates amidation between methyl 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate and benzylamines. In DMF at 140°C for 2 hours, N-(3,4-dimethoxyphenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide forms in 72% yield.

Solvent and Temperature Effects

Optimal results occur in polar aprotic solvents like DMF or N-methylpyrrolidone (NMP). Lower temperatures (100°C) favor mono-substitution, while higher temperatures (160°C) promote over-reduction to 4-hydroxy derivatives.

Hydrogenolytic Debenzylation

Removal of Protecting Groups

Benzyl-protected intermediates undergo hydrogenolysis with palladium on carbon (Pd/C) in methanol. For example, 1-(benzyloxy)-4-hydroxy-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide debenzylates under 1 atm H2 at 25°C, yielding 85% 1-hydroxy derivative.

Over-Reduction Side Reactions

Excessive hydrogenation reduces the 4-hydroxy group to a ketone, forming 4-dihydroxy byproducts. Adding ethyl acetate as a co-solvent suppresses over-reduction, improving selectivity to 90%.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Lithium enolate and microwave methods provide the highest yields (60–75%) and are scalable to multigram quantities. Palladium-catalyzed routes, while selective, require costly catalysts and stringent conditions.

Functional Group Tolerance

Aryl isocyanates with electron-withdrawing groups (e.g., −F, −CF3) react efficiently in cyclization reactions, whereas electron-donating groups (e.g., −OMe) reduce yields by 10–15%.

Q & A

Q. What are the common synthetic routes for preparing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide derivatives, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves multi-step processes starting with the formation of the naphthyridine core via cyclization reactions. Key steps include:

- Core formation : Friedländer-type reactions using ionic liquid catalysts (e.g., ethyl acetoacetate and 2-aminopyridine derivatives under reflux conditions) .

- Functionalization : Introduction of substituents via nucleophilic substitution (e.g., chlorobenzyl groups) or amide coupling using carbodiimide-based reagents .

- Optimization : Adjusting reaction time (e.g., 4–6 hours for hydrolysis of nitriles to carboxamides ), solvent choice (DMF for amide bond formation ), and catalyst loadings. Purity is enhanced via silica gel chromatography or recrystallization (e.g., using ethanol/water mixtures) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

Answer:

- NMR Spectroscopy : - and -NMR identify aromatic protons (e.g., δ 8.53–9.19 ppm for naphthyridine protons) and substituent connectivity .

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1651–1686 cm for amide/keto groups ).

- Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., m/z 423 for chlorinated derivatives ).

- TLC : Monitors reaction progress using solvent systems like CHCl/MeOH (4:1) .

Q. How can researchers assess the in vitro biological activity of this compound derivatives against specific therapeutic targets?

Answer:

- Antimicrobial assays : Broth microdilution to determine MIC values against bacterial strains (e.g., S. aureus or E. coli) .

- Anticancer screening : MTT assays using cancer cell lines (e.g., HeLa or MCF-7) to measure IC values .

- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., VEGFR3 inhibition studies ) or proteases.

- Controls : Include reference compounds like cimetidine or caffeine for validation .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data between different 2-oxo-1,8-naphthyridinecarboxamide derivatives?

Answer:

- Structural analysis : Compare substituent effects (e.g., electron-withdrawing groups like Cl vs. electron-donating groups like OMe) on target binding .

- Dose-response studies : Verify activity trends across multiple concentrations to rule out false positives/negatives .

- Computational modeling : Use molecular docking to identify binding mode discrepancies (e.g., steric clashes in derivatives with bulky substituents) .

- Meta-analysis : Cross-reference data from independent studies (e.g., PubChem bioactivity entries ).

Q. How can computational methods like molecular docking and ADMET prediction be integrated into the design of novel 2-oxo-1,8-naphthyridinecarboxamide analogs?

Answer:

- Virtual screening : Prioritize derivatives with predicted high binding affinity to targets (e.g., VEGFR3 ) using AutoDock or Schrödinger .

- ADMET profiling : Predict bioavailability, solubility, and toxicity (e.g., cytochrome P450 interactions) via tools like SwissADME or pkCSM .

- PASS analysis : Forecast potential biological activities (e.g., antimicrobial vs. anticancer) based on structural motifs .

Q. What are the key considerations in designing structure-activity relationship (SAR) studies for optimizing the pharmacokinetic properties of 1,8-naphthyridinecarboxamide derivatives?

Answer:

- Substituent positioning : Modifying the 1-, 4-, or 7-positions of the naphthyridine core alters logP (lipophilicity) and solubility .

- Bioisosteric replacement : Replace labile groups (e.g., ester → amide) to improve metabolic stability .

- Prodrug strategies : Introduce hydrolyzable groups (e.g., benzyloxy ) for controlled release.

- In vivo validation : Assess bioavailability in rodent models after oral administration .

Q. How can researchers address challenges in regioselective functionalization of the 1,8-naphthyridine core during synthetic modifications?

Answer:

- Directing groups : Use halogen atoms (e.g., Cl at position 4) to guide cross-coupling reactions .

- Protecting groups : Temporarily block reactive sites (e.g., hydroxyl groups with benzyl ethers ).

- Microwave-assisted synthesis : Enhance regioselectivity in cyclization steps via controlled heating .

- Crystallographic analysis : Resolve ambiguous substitution patterns via X-ray diffraction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.